N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyclopenta[d]thiazole ring and a triazolo[4,3-b]pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the cyclopenta[d]thiazole ring through cyclization reactions.
- Construction of the triazolo[4,3-b]pyridazine moiety via condensation reactions.
- Coupling of the two fragments to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide and N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide .
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: can be compared with other compounds containing cyclopenta[d]thiazole or triazolo[4,3-b]pyridazine moieties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopenta[d]thiazole and triazolo[4,3-b]pyridazine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a cyclopenta[d]thiazole moiety with a triazolo[4,3-b]pyridazine fragment. Its molecular formula is C16H18N6O2S with a molecular weight of approximately 358.4 g/mol. The unique structural characteristics may contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C16H18N6O2S |
Molecular Weight | 358.4 g/mol |
IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. This compound has been shown to inhibit protein kinases involved in cancer cell signaling pathways. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines.
For instance, studies conducted on related compounds have shown IC50 values indicating potent cytotoxicity against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines . The mechanism of action involves the modulation of cell cycle progression and induction of apoptosis in cancer cells.
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been reported to suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. In vitro assays have indicated that the compound significantly lowers COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
In animal models of inflammation (e.g., carrageenan-induced paw edema), similar compounds have demonstrated reduced swelling and inflammatory markers.
3. Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. Preliminary studies suggest that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
For example, related thiazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Listeria monocytogenes . This suggests that the compound could be a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in a medicinal chemistry journal investigated the anticancer efficacy of structurally related compounds in vitro. The results indicated that derivatives similar to this compound exhibited IC50 values ranging from 0.5 to 5 µM against MCF-7 cells. The study concluded that the thiazole and triazole rings play critical roles in enhancing anticancer activity through specific interactions with cellular targets .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, researchers evaluated the effects of related thiazole derivatives on COX enzyme inhibition. The findings revealed that these compounds significantly reduced inflammatory markers in RAW264.7 macrophages through downregulation of iNOS and COX-2 expression levels . This highlights the potential therapeutic applications of the compound in treating inflammatory diseases.
Properties
Molecular Formula |
C16H18N6O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C16H18N6O2S/c1-24-15-9-8-13-20-19-12(22(13)21-15)6-3-7-14(23)18-16-17-10-4-2-5-11(10)25-16/h8-9H,2-7H2,1H3,(H,17,18,23) |
InChI Key |
QKTKDJKWFZUFNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=NC4=C(S3)CCC4)C=C1 |
Origin of Product |
United States |
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